2-phenyl-N-quinolin-8-ylquinoline-4-carboxamide
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Overview
Description
2-Phenyl-N-(quinolin-8-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-(quinolin-8-yl)quinoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with quinolin-8-amine under dehydrating conditions. The reaction is often carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent recycling and the use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids, are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-phenyl-N-(quinolin-8-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in sulfuric acid
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated quinoline derivatives
Scientific Research Applications
2-phenyl-N-(quinolin-8-yl)quinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-phenyl-N-(quinolin-8-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and proteins, interfering with their normal functions. This binding can inhibit the activity of enzymes like topoisomerases, leading to the disruption of DNA replication and transcription. Additionally, the compound may induce oxidative stress in cells, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Quinoline: A simpler structure with a single quinoline ring.
2-Phenylquinoline: Lacks the additional quinoline ring and amide group.
N-(Quinolin-8-yl)quinoline-2-carboxamide: Similar structure but with different substitution patterns
Uniqueness: 2-phenyl-N-(quinolin-8-yl)quinoline-4-carboxamide stands out due to its dual quinoline rings and the presence of an amide linkage, which contribute to its unique chemical reactivity and biological activity. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C25H17N3O |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-phenyl-N-quinolin-8-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H17N3O/c29-25(28-22-14-6-10-18-11-7-15-26-24(18)22)20-16-23(17-8-2-1-3-9-17)27-21-13-5-4-12-19(20)21/h1-16H,(H,28,29) |
InChI Key |
ZXGXULHBTIFMRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
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